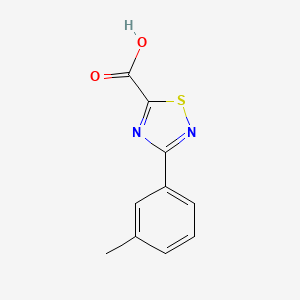
3-(3-Methylphenyl)-1,2,4-thiadiazole-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Methylphenyl)-1,2,4-thiadiazole-5-carboxylic acid is an organic compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing a five-membered ring with two nitrogen atoms and one sulfur atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methylphenyl)-1,2,4-thiadiazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the reaction of 3-methylbenzonitrile with thiosemicarbazide in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired thiadiazole derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-(3-Methylphenyl)-1,2,4-thiadiazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to other functional groups.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different substituents onto the aromatic ring or the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic or thiadiazole rings.
Wissenschaftliche Forschungsanwendungen
3-(3-Methylphenyl)-1,2,4-thiadiazole-5-carboxylic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound can be used in the development of new materials, such as polymers and dyes.
Wirkmechanismus
The mechanism of action of 3-(3-Methylphenyl)-1,2,4-thiadiazole-5-carboxylic acid depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(4-Methylphenyl)-1,2,4-thiadiazole-5-carboxylic acid
- 3-(3-Chlorophenyl)-1,2,4-thiadiazole-5-carboxylic acid
- 3-(3-Methylphenyl)-1,2,4-oxadiazole-5-carboxylic acid
Uniqueness
3-(3-Methylphenyl)-1,2,4-thiadiazole-5-carboxylic acid is unique due to the presence of the 3-methylphenyl group, which can influence its chemical reactivity and biological activity. The thiadiazole ring also imparts distinct properties compared to other heterocyclic systems, making it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C10H8N2O2S |
|---|---|
Molekulargewicht |
220.25 g/mol |
IUPAC-Name |
3-(3-methylphenyl)-1,2,4-thiadiazole-5-carboxylic acid |
InChI |
InChI=1S/C10H8N2O2S/c1-6-3-2-4-7(5-6)8-11-9(10(13)14)15-12-8/h2-5H,1H3,(H,13,14) |
InChI-Schlüssel |
PPULVBLIUBKGOC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)C2=NSC(=N2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 1-oxospiro[4.4]nonane-2-carboxylate](/img/structure/B13338288.png)
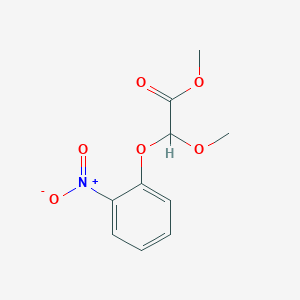
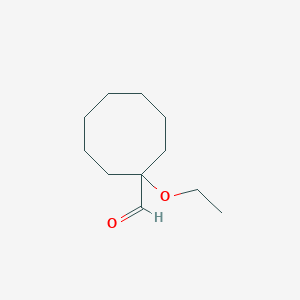
![Spiro[3.4]octan-2-ylmethanamine](/img/structure/B13338299.png)
![(S)-3,4-Dihydro-2H-pyrano[2,3-c]pyridin-4-ol](/img/structure/B13338301.png)

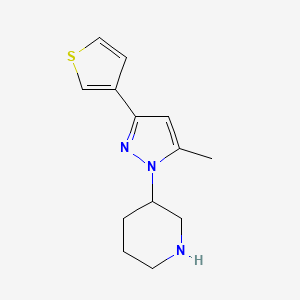

![N-(1,3-Dimethyl-2-oxo-6-(3-propoxyphenoxy)-2,3-dihydro-1H-benzo[d]imidazol-5-yl)-3,4-dimethoxybenzenesulfonamide](/img/structure/B13338333.png)
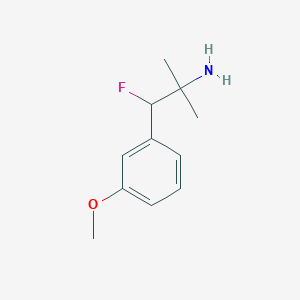
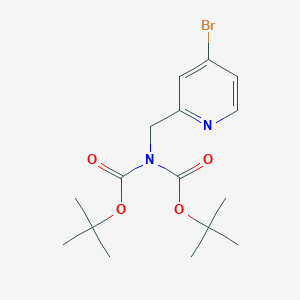
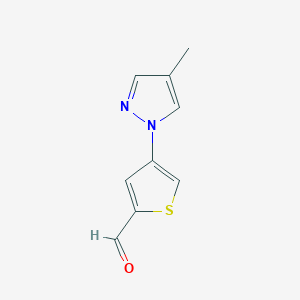
![tert-Butyl (R)-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-4-yl)carbamate](/img/structure/B13338355.png)
![4-((3-Fluoro-4-methoxybenzyl)(2-oxo-2-(2,7-diazaspiro[3.5]nonan-7-yl)ethyl)amino)benzonitrile](/img/structure/B13338364.png)
